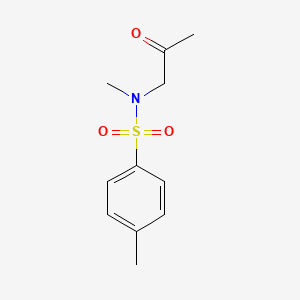
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide
Descripción general
Descripción
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide, also known as DBS, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. DBS is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a vital role in many physiological processes.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
N,4-Dimethyl-N-(2-oxopropyl)benzenesulfonamide derivatives have shown promising applications in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yield. These properties make it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characteristics and Analogy to NSAIDs
The structural characteristics of this compound and its analogs, such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide, have been studied by Siddiqui et al. (2008). These structures are stabilized by extensive intra- and intermolecular hydrogen bonds, forming dimeric units and chains of molecules, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).
Anticancer and Radioprotective Properties
In the domain of anticancer research, Ghorab et al. (2008) reported the synthesis of novel quinoline derivatives using 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide. These compounds showed significant in vitro anticancer activity, with some exhibiting cytotoxic activity comparable to doxorubicin, a standard chemotherapy drug. Additionally, one compound demonstrated in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Endothelin Antagonism
Murugesan et al. (1998) explored biphenylsulfonamide endothelin antagonists, including N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide derivatives, for their selective antagonism of endothelin-A (ETA) receptors. These compounds demonstrated improved ETA binding affinity and functional activity, suggesting potential applications in cardiovascular and renal diseases (Murugesan et al., 1998).
Antimicrobial and Antibacterial Activities
Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives with potential antimicrobial and antibacterial activities. These compounds, including 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide, exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Propiedades
IUPAC Name |
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-4-6-11(7-5-9)16(14,15)12(3)8-10(2)13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVUJBODPWQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)

![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)
